An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one, a substituted pyridinone with potential applications in medicinal chemistry and drug development. This document is structured to deliver not just data, but a deeper understanding of the experimental methodologies and the scientific principles that govern the behavior of this molecule. In the absence of extensive published experimental data for this specific compound, this guide integrates known information with predicted properties and established analytical protocols for similar chemical entities. All methodologies are presented with a focus on self-validation and scientific rigor.
Chemical Identity and Structure
5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic organic compound. It is crucial to distinguish it from its isomer, 3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one, as the positions of the amino and chloro substituents significantly influence the molecule's electronic properties and, consequently, its chemical behavior and biological activity.
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IUPAC Name: 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one[1]
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Molecular Formula: C₆H₇ClN₂O[2]
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Molecular Weight: 158.58 g/mol [2]
Below is a 2D representation of the chemical structure:
Caption: Chemical structure of 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one.
Physicochemical Properties: A Tabulated Summary
The following table summarizes the known and predicted physicochemical properties of 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one. Where experimental data is unavailable, this is noted, and predictions are based on established theoretical models and data from analogous compounds.
| Property | Value/Prediction | Source/Method |
| Molecular Formula | C₆H₇ClN₂O | [2] |
| Molecular Weight | 158.58 g/mol | [2] |
| Appearance | Likely a solid at room temperature | Based on similar substituted pyridinones |
| Melting Point | Not experimentally determined. Predicted to be in the range of 150-250 °C. | Prediction based on related heterocyclic compounds. |
| Boiling Point | Not experimentally determined. Likely to decompose at higher temperatures. | General property of complex organic solids. |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | Based on general solubility rules for organic compounds.[3] |
| pKa | Not experimentally determined. Predicted to have a pKa for the protonated amino group in the acidic range. | Theoretical prediction based on studies of substituted aminopyridines.[4][5] |
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. The rationale behind each step is explained to ensure a thorough understanding of the process.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.
Protocol: Capillary Melting Point Determination
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Sample Preparation:
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Ensure the sample of 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one is thoroughly dried to remove any residual solvent.
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Place a small amount of the crystalline solid onto a clean, dry watch glass.
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Gently tap the open end of a capillary tube into the solid to collect a small amount of the sample.
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Invert the capillary tube and tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm in height.
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Measurement:
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Place the capillary tube into the heating block of a melting point apparatus.
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Set the initial heating rate to a rapid value (e.g., 10-15 °C/minute) to obtain an approximate melting point.
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Allow the apparatus to cool.
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For an accurate measurement, set the heating rate to a much slower value (1-2 °C/minute) as the temperature approaches the approximate melting point.
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Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.
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Justification of Experimental Choices:
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A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
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A small, well-packed sample ensures uniform heat transfer throughout the solid.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for its application in drug delivery and formulation.
Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)
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Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, methanol, dichloromethane, and dimethyl sulfoxide (DMSO).
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Sample Preparation:
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Add an excess amount of 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
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Equilibration:
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Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis:
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After equilibration, allow the undissolved solid to settle.
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Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration or centrifugation can be used.
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Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Justification of Experimental Choices:
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The shake-flask method is the gold standard for determining equilibrium solubility.
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Using an excess of the solid ensures that the solution is truly saturated.
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A prolonged equilibration time is necessary to reach a thermodynamic equilibrium between the dissolved and undissolved states.
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HPLC-UV is a sensitive and specific method for quantifying the concentration of organic molecules.
Caption: Workflow for Solubility Determination.
Spectroscopic Properties: Predicted Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridinone ring, the methyl group attached to the nitrogen, and the protons of the amino group. The chemical shifts of the ring protons will be influenced by the electron-donating amino group and the electron-withdrawing chloro and carbonyl groups.
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¹³C NMR: The carbon NMR spectrum will display signals for each of the six unique carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift (typically >160 ppm). The chemical shifts of the ring carbons will be affected by the attached substituents.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.
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C-H stretching: Just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.
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C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the pyridinone carbonyl group.[6]
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C=C and C=N stretching: In the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring.
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C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (158.58). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
UV-Visible Spectroscopy
Substituted pyridinones typically exhibit UV absorption maxima due to π → π* and n → π* electronic transitions of the conjugated system and the carbonyl group. The exact wavelength of maximum absorbance (λ_max) will depend on the solvent and the electronic effects of the substituents.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one. While a lack of extensive experimental data necessitates a predictive approach for some properties, the provided protocols offer a robust framework for their empirical determination. The information contained herein is intended to be a valuable resource for researchers and scientists working with this and related compounds, facilitating further investigation and application in drug discovery and development.
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